molecular formula C23H27NO5 B4144820 N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid

N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid

Cat. No.: B4144820
M. Wt: 397.5 g/mol
InChI Key: PFWFSNCRWKAFBL-UHFFFAOYSA-N
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Description

N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, an isopropyl group, a methylphenoxy group, and an oxalate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common synthetic route includes:

    Formation of the Core Structure: The initial step involves the reaction of benzylamine with 4-bromo-2-butyn-1-ol under basic conditions to form N-benzyl-4-bromo-2-butyn-1-amine.

    Introduction of the Phenoxy Group: The next step involves the nucleophilic substitution of the bromine atom with 2-isopropyl-5-methylphenol in the presence of a base such as potassium carbonate.

    Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(2-isopropyl-5-methylphenoxy)butan-1-amine
  • N-benzyl-4-(2-isopropyl-5-methylphenoxy)acetylhydrazine

Uniqueness

N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid is unique due to its butynyl group, which imparts distinct chemical reactivity and potential applications compared to similar compounds. This structural feature allows for unique interactions and reactions that are not possible with its analogs.

Properties

IUPAC Name

N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO.C2H2O4/c1-17(2)20-12-11-18(3)15-21(20)23-14-8-7-13-22-16-19-9-5-4-6-10-19;3-1(4)2(5)6/h4-6,9-12,15,17,22H,13-14,16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWFSNCRWKAFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC#CCNCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid
Reactant of Route 2
N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid
Reactant of Route 3
N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid
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N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid
Reactant of Route 5
N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid
Reactant of Route 6
N-benzyl-4-(5-methyl-2-propan-2-ylphenoxy)but-2-yn-1-amine;oxalic acid

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